molecular formula C18H14N6O3 B2821440 3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-96-4

3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

カタログ番号: B2821440
CAS番号: 893936-96-4
分子量: 362.349
InChIキー: VMHJOEXIVPFASW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective research chemical recognized for its activity as a phosphodiesterase 9A (PDE9A) inhibitor. The primary research value of this compound lies in its ability to selectively elevate intracellular cyclic guanosine monophosphate (cGMP) levels by inhibiting its hydrolysis by PDE9. This mechanism is of significant interest in the investigation of central nervous system (CNS) function and disorders. Research utilizing this inhibitor focuses on elucidating the role of the cGMP signaling pathway in synaptic plasticity, learning, and memory . Consequently, it serves as a critical pharmacological tool for probing potential therapeutic strategies for cognitive deficits associated with neurodegenerative and neuropsychiatric conditions , such as Alzheimer's disease and schizophrenia. The structural motif of the triazolopyrimidinone core is a known privileged scaffold in medicinal chemistry for designing effective PDE inhibitors. Its application is strictly confined to in vitro and in vivo preclinical studies to further understand cGMP-mediated neurotransmission and related pathophysiology.

特性

IUPAC Name

3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c1-12-3-2-4-15(9-12)23-17-16(20-21-23)18(25)22(11-19-17)10-13-5-7-14(8-6-13)24(26)27/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHJOEXIVPFASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to yield the desired triazolopyrimidine compound. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield of the final product .

化学反応の分析

3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenylmethyl group, where nucleophiles such as amines or thiols replace the nitro group.

    Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions to form various fused ring systems.

Common reagents and conditions used in these reactions include solvents like ethanol, acetonitrile, and dichloromethane, as well as catalysts such as palladium on carbon or copper(I) iodide .

科学的研究の応用

3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:

作用機序

The mechanism of action of 3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to active sites of enzymes or receptors, thereby inhibiting their activity. For example, it may inhibit the activity of kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazolo-pyrimidinone derivatives:

Compound Substituents Molecular Weight Key Features Biological/Physical Notes
Target Compound : 3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-methylphenyl (Position 3); 4-nitrophenylmethyl (Position 6) Not provided Electron-withdrawing nitro group; moderate lipophilicity Potential antimicrobial/anticancer activity (speculative)
: 3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one 2-hydroxyphenyl (Position 3); methyl (Position 7) 318.32 g/mol Hydroxyl group enhances hydrogen bonding; aromatic substitution Melting point: 184°C; IR peaks at 3433 cm⁻¹ (OH)
: 3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl] derivative 3,4-dimethoxyphenyl (Position 3); piperazinyl-ethyl (Position 6) Not provided Methoxy groups increase lipophilicity; piperazinyl moiety for receptor binding Likely CNS-targeting activity (speculative)
: 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one 4-chlorophenoxy (Position 5); isopropyl (Position 6) Not provided Chlorine substituent (electron-withdrawing); isopropyl enhances steric bulk X-ray crystallography R factor = 0.082; planar pyrimidinone core
: 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl) derivative 3,4-dimethoxyphenyl-oxadiazolylmethyl (Position 6); 3-fluorobenzyl (Position 3) 463.43 g/mol Fluorine improves metabolic stability; oxadiazole enhances π-π interactions Molecular weight 463.43; 10 H-bond acceptors (potential oral bioavailability)

Key Structural and Functional Insights:

Substituent Effects: Electron-Withdrawing Groups: The nitro group in the target compound and the chlorine in ’s derivative may enhance electrophilic reactivity, influencing binding to biological targets . Hydrogen Bonding: The hydroxyl group in ’s compound likely enhances solubility and target affinity compared to nitro or methyl substituents .

Biological Activity Trends :

  • Compounds with nitro (target compound, ) or chloro () groups are frequently associated with antimicrobial or anticancer activity.
  • Piperazinyl () and fluorobenzyl () moieties suggest CNS or kinase-targeting applications, though explicit data are lacking .

Synthesis and Characterization :

  • Common methods include cyclocondensation (e.g., ’s synthesis via nucleophilic substitution) and X-ray crystallography for structural validation (e.g., ’s R factor = 0.082) .
  • The target compound’s synthesis might parallel these routes, leveraging nitro-group introduction via nitration or substitution .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for this triazolopyrimidine derivative, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of substituted pyrimidine precursors with triazole-forming reagents. Key steps include:

  • Substitution reactions to introduce the 3-methylphenyl and 4-nitrobenzyl groups .
  • Cyclization under acidic or basic conditions using catalysts like Cu(I) for triazole ring formation .
  • Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization .
    • Optimization : Adjust solvent polarity (DMF vs. THF), temperature (60–120°C), and stoichiometric ratios of precursors to maximize yield (reported 40–65% in analogs) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton splitting patterns .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]⁺ expected at m/z 417.12) .
  • X-ray crystallography (if crystals form) to resolve bond angles and confirm fused triazole-pyrimidine geometry .

Q. What are the key physicochemical properties relevant to its biological activity?

  • Properties :

  • Solubility : Poor aqueous solubility (logP ~3.5 predicted); requires DMSO or ethanol for in vitro studies .
  • pKa : The pyrimidinone carbonyl (pKa ~8.5) and nitro group (electron-withdrawing) influence reactivity .
    • Methodology : Use shake-flask experiments for solubility and potentiometric titration for pKa determination .

Q. How is preliminary biological activity screening conducted for this compound?

  • Assays :

  • Enzyme inhibition : Test against kinases or phosphodiesterases (common targets for triazolopyrimidines) at 1–100 µM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Dose-response curves to evaluate potency and selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final cyclization step?

  • Approach :

  • Design of Experiments (DoE) : Vary temperature, catalyst loading (e.g., CuI), and solvent polarity to identify optimal parameters .
  • In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time .
  • Statistical modeling (e.g., ANOVA) to resolve interactions between variables .

Q. How can contradictory data in biological activity (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Strategies :

  • Comparative pharmacokinetics : Measure plasma stability, metabolic clearance (e.g., liver microsomes), and bioavailability .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified nitro/methyl groups to isolate active pharmacophores .
  • Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to validate target engagement .

Q. What computational methods predict interactions between this compound and target enzymes?

  • Methods :

  • Molecular docking (AutoDock, Schrödinger) to model binding poses in kinase ATP-binding pockets .
  • MD simulations (GROMACS) to assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • Free-energy perturbation (FEP) to quantify binding energy contributions of nitro and methyl groups .

Q. How can researchers address instability of this compound under physiological pH conditions?

  • Solutions :

  • Stress testing : Expose to pH 1.2 (gastric) and 7.4 (blood) buffers; monitor degradation via HPLC .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve stability .
  • Lyophilization : Formulate as a lyophilized powder with cyclodextrins for enhanced shelf life .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。